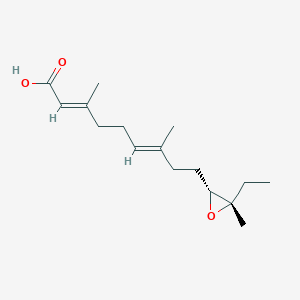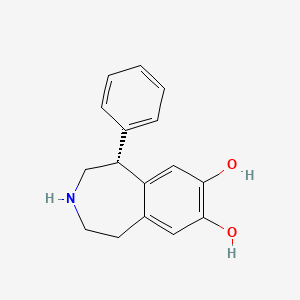
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-SKF 38393 is a 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol that is the R-enantiomer of SKF 38393. It is a conjugate base of a (R)-SKF 38393(1+). It is an enantiomer of a (S)-SKF 38393.
Applications De Recherche Scientifique
Dopaminergic Activity
1H-3-Benzazepine derivatives have been synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds, including 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, were prepared by cyclization of certain amino alcohols and showed preliminary evidence of dopaminergic activity, as indicated by effects on renal blood flow and renal vascular resistance in anesthetized dogs. They also demonstrated central dopaminergic activity in rats and in vitro assays involving rat striatal adenylate cyclase stimulation (Pfeiffer et al., 1982).
Affinity for D1 Dopamine Receptor
Research on 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines showed high affinity for the D1 dopamine receptor. In particular, the 6-bromo and 6-chloro derivatives were evaluated, with the 6-bromo derivatives demonstrating similar affinities to their 6-chloro counterparts. This study contributed to identifying 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine as a suitable candidate for further in vivo studies (Neumeyer et al., 1991).
Modulation of Sigma-1 Receptor
SKF83959, an atypical dopamine receptor-1 agonist structurally similar to 1H-3-Benzazepine derivatives, has shown significant modulation on the sigma-1 receptor, indicating a potential new role for these compounds. This modulation may explain some of the D1 receptor-independent effects of the drug, such as neuroprotection and promotion of spontaneous glutamate release (Guo et al., 2013).
Synthesis Methods
Advancements have been made in the synthesis methods for 1H-3-Benzazepine derivatives. A new synthesis for 5-phenyl-2,3-dihydro- and 2,3,4,5-tetrahydro-1H-2-benzazepin-1-ones was developed, demonstrating a novel approach to create these compounds (Ackerman et al., 1972).
Monoamine Uptake Inhibitors
The racemic and optically active 2-chloroethylcarbamoyl derivatives of 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines have been synthesized and found to be strong dopamine (DA) and norepinephrine (NE) uptake inhibitors. These findings highlight the potential therapeutic applications of these compounds in neurological and psychiatric disorders (Mondeshka et al., 1990).
Propriétés
Numéro CAS |
62751-59-1 |
|---|---|
Nom du produit |
1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, (1R)- |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
(5R)-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol |
InChI |
InChI=1S/C16H17NO2/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,17-19H,6-7,10H2/t14-/m1/s1 |
Clé InChI |
JUDKOGFHZYMDMF-CQSZACIVSA-N |
SMILES isomérique |
C1CNC[C@@H](C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
SMILES canonique |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




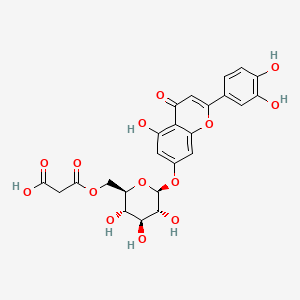

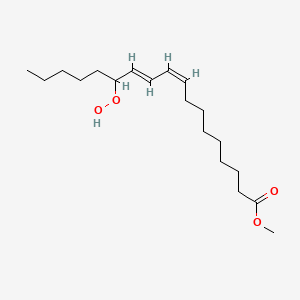
![5-[5-(2,3-Dihydroindol-1-ylsulfonyl)-2,3-dihydroindol-1-yl]-5-oxopentanoic acid](/img/structure/B1231112.png)
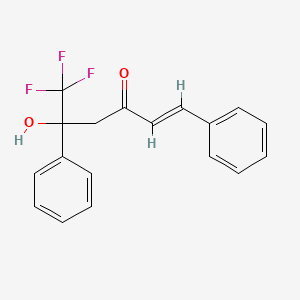
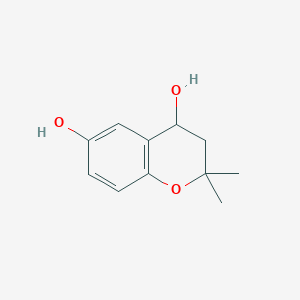

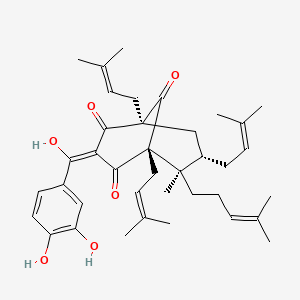
![2-hydroxy-3-[6-hydroxy-5-[(Z)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B1231123.png)

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine](/img/structure/B1231125.png)
